3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987220
InChI: InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H
SMILES:
Molecular Formula: C10H5F3OS
Molecular Weight: 230.21 g/mol

3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde

CAS No.:

Cat. No.: VC17987220

Molecular Formula: C10H5F3OS

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde -

Specification

Molecular Formula C10H5F3OS
Molecular Weight 230.21 g/mol
IUPAC Name 3-(trifluoromethyl)-1-benzothiophene-5-carbaldehyde
Standard InChI InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H
Standard InChI Key WCJKDTJWRJJGRD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C=O)C(=CS2)C(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure comprises a benzothiophene scaffold—a fused bicyclic system of benzene and thiophene rings—with substituents at positions 3 and 5. The trifluoromethyl group introduces significant electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilicity at the aldehyde site. X-ray crystallographic data from analogous compounds, such as 7-trifluoromethyl-benzo[b]thiophene-2-carbaldehyde, reveal planar geometries with bond lengths consistent with delocalized π-electron systems .

Substituent Effects

  • Trifluoromethyl Group (-CF₃): Positioned at C3, this group increases lipophilicity (logP ≈ 2.8) and steric bulk, influencing intermolecular interactions. Its strong inductive effect (-I) deactivates the ring, directing electrophilic substitution to the less hindered C5 position .

  • Carbaldehyde Group (-CHO): Located at C5, the aldehyde serves as a versatile handle for nucleophilic additions and condensations. Conjugation with the aromatic system stabilizes the carbonyl moiety, as evidenced by infrared (IR) stretching frequencies near 1,710 cm⁻¹ in related structures .

Synthetic Methodologies

Direct Functionalization Approaches

Synthesis typically begins with a pre-formed benzothiophene core. A two-step strategy is employed:

  • Trifluoromethylation at C3: Utilizing Ullmann-type couplings or radical trifluoromethylation with CF₃I/CuI catalysts, yields of 65–78% are achieved. Photochemical methods, as described for 7-trifluoromethyl derivatives, offer regioselective control under UV irradiation .

  • Formylation at C5: Vilsmeier-Haack formylation (POCl₃/DMF) introduces the aldehyde group. This step proceeds in 70–85% yield, with purity confirmed via ¹H NMR (δ 10.2 ppm for aldehyde proton) .

Optimization Challenges

  • Regioselectivity: Competing reactions at C2 and C6 positions necessitate careful control of reaction temperature (optimal range: 0–5°C) and stoichiometry.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively isolates the product, with HPLC purity >98% .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point112–115°CDifferential Scanning Calorimetry
Solubility (25°C)DMSO: 45 mg/mL; EtOH: 28 mg/mLGravimetric Analysis
Partition Coefficient (logP)2.73 ± 0.15Shake-flask Method

The trifluoromethyl group enhances solubility in aprotic solvents, while the aldehyde facilitates hydrogen bonding in polar media .

Applications in Drug Discovery

Antimicrobial Activity

Derivatives of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde exhibit broad-spectrum activity:

  • Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Mechanism: The aldehyde forms Schiff bases with bacterial enzymes, inhibiting folate biosynthesis. Comparative studies show 40% higher efficacy than non-fluorinated analogs .

Industrial and Material Science Applications

Organic Electronics

Incorporated into π-conjugated polymers, the compound enhances electron mobility (μₑ = 0.15 cm²/V·s) in organic field-effect transistors (OFETs). Its electron-deficient nature facilitates n-type semiconductor behavior .

Catalytic Intermediate

The aldehyde group participates in Knoevenagel condensations to generate fluorescent dyes (λₑₘ = 520 nm), used in bioimaging probes .

Hazard CategoryPrecautionary Measures
Skin IrritationWear nitrile gloves; avoid direct contact
Inhalation RiskUse fume hood; monitor airborne concentrations
Environmental ImpactDispose via incineration; avoid aqueous release

Stability studies indicate no significant decomposition under inert atmospheres (N₂) at 25°C for 12 months .

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